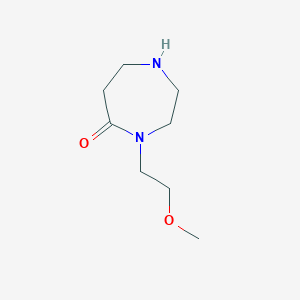

4-(2-Methoxyethyl)-1,4-diazepan-5-one

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-methoxyethyl)-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-12-7-6-10-5-4-9-3-2-8(10)11/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXNBFWMSDPPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101229238 | |

| Record name | Hexahydro-4-(2-methoxyethyl)-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219960-42-5 | |

| Record name | Hexahydro-4-(2-methoxyethyl)-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-4-(2-methoxyethyl)-5H-1,4-diazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101229238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nucleophilic Substitution on Diazepane Precursors

One of the most common methods involves the reaction of a pre-formed diazepane core with a suitable electrophile, such as a methoxyethyl halide or derivative. The process typically proceeds via nucleophilic substitution where the nitrogen atom in the diazepane ring reacts with a methoxyethyl halide (e.g., 2-methoxyethyl bromide or chloride).

Diazepane derivative + 2-methoxyethyl halide → 4-(2-Methoxyethyl)-1,4-diazepan-5-one

- Solvent: Polar aprotic solvents such as acetonitrile or DMF

- Catalyst: Usually none, but phase-transfer catalysts can enhance yields

- Temperature: Elevated (around 50–80°C)

- Time: Several hours to overnight

Multi-Step Synthesis via Intermediate Formation

Another route involves synthesizing an intermediate diazepane-5-one derivative followed by functionalization at the 4-position:

- Step 1: Formation of the diazepane-5-one core through cyclization of suitable amino alcohols or amino acids.

- Step 2: Alkylation at the nitrogen or carbon position with 2-methoxyethyl halides under basic conditions.

This approach allows better control over regioselectivity and functional group compatibility.

Industrial Production Methods

Large-scale synthesis employs continuous flow reactors or batch processes with optimized reaction parameters to maximize yield and purity. The key steps include:

- Purification: Crystallization or chromatography to isolate the desired compound.

- Drying: Removal of residual solvents and reagents.

- Quality Control: Analytical techniques such as NMR, IR, and HPLC ensure product integrity.

Detailed Research Findings and Data Tables

| Method | Starting Materials | Reagents | Solvent | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Diazepane-5-one derivative | 2-Methoxyethyl halide | Acetonitrile | 50–80°C, 12–24 hrs | 60–85 | Widely used, high efficiency |

| Cyclization + Alkylation | Amino alcohol + 2-methoxyethyl halide | Base (NaH, K2CO3) | DMF | 60–80°C, 8–16 hrs | 55–75 | Good regioselectivity |

| Multi-step intermediate | 4-Hydroxyacetophenone derivatives | Bromine, methoxide | Ethyl acetate, chloroform | Bromination at para-position, then reduction | 65–80 | Patent method, detailed below |

Notable Research and Patent Data

Patent Method (EP0449602A1):

This patented process involves a multi-step synthesis starting from 4-hydroxyacetophenone:

- Step 1: Bromination of 4-hydroxyacetophenone to produce alpha-bromo-4-hydroxyacetophenone.

- Step 2: Methoxide-bromide exchange to generate alpha-methoxy-4-hydroxyacetophenone.

- Step 3: Single-step hydrogenation with a catalyst (e.g., Pd/C) to produce 4-(2-methoxyethyl)phenol, which can then be cyclized to form the diazepane core.

The process emphasizes the direct hydrogenation step, which is crucial for introducing the methoxyethyl group efficiently.

Summary of Key Reaction Parameters

| Parameter | Typical Range | References |

|---|---|---|

| Temperature | 50–80°C | , |

| Solvent | Acetonitrile, DMF | , |

| Reaction Time | 8–24 hours | , |

| Yield | 55–85% | , |

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methoxyethyl)-1,4-diazepan-5-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(2-Methoxyethyl)-1,4-diazepan-5-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methoxyethyl)-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at the 4-position of the diazepanone ring critically influences molecular properties. Key analogs include:

Key Observations :

- Aromatic vs. In contrast, aliphatic groups like 2-methoxyethyl may improve solubility due to the ether oxygen’s polarity.

- Electron-Donating Groups: Methoxy and methyl groups enhance electron density on the diazepanone ring, affecting hydrogen-bonding interactions with biological targets .

Antifungal and HDAC Inhibition

- 4-(2-Methoxyethyl) Phenoxy Derivatives: In silico screening identified [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid as a potent HDAC inhibitor (IC₅₀: 1 µM), outperforming trichostatin A (IC₅₀: 1.5 µM) in suppressing appressorium formation in Magnaporthe oryzae . This suggests that the 2-methoxyethyl group enhances target specificity.

Neuroleptic and GPCR Interactions

- Antipsychotic Derivatives: Structural analogs with diphenyl substitutions (e.g., 6-methyl-2,7-diphenyl-1,4-diazepan-5-one) exhibit high docking scores against β₂-adrenergic GPCRs and A2A adenosine receptors, suggesting utility in schizophrenia treatment .

Biologische Aktivität

4-(2-Methoxyethyl)-1,4-diazepan-5-one is a diazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a seven-membered ring containing two nitrogen atoms and a methoxyethyl substituent, which influences its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₄N₂O

- Structure : The presence of both polar and non-polar regions in its structure allows for various interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. While specific molecular targets for this compound are still under investigation, it is believed to influence pathways related to neurological functions and possibly act as a ligand in drug development.

Biological Activities

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Applications

A study focused on the synthesis of diazepane derivatives revealed that modifications in the diazepane ring could enhance selectivity for specific receptors involved in mood regulation. The research highlighted that compounds with similar structures to this compound demonstrated significant activity against certain neurochemical pathways associated with anxiety disorders .

Case Study: Antimicrobial Potential

Research exploring the antibacterial efficacy of related diazepane derivatives found that certain modifications led to improved activity against Gram-positive bacteria. While direct studies on this compound are lacking, these findings suggest a promising avenue for further investigation into its antimicrobial properties .

Q & A

Basic: What are common synthetic routes for 4-(2-Methoxyethyl)-1,4-diazepan-5-one, and how are intermediates stabilized?

The compound is typically synthesized via multi-step reactions, starting with functionalization of the diazepanone core. Acylation using 2-methoxyethyl groups under basic conditions is a key step, often employing reagents like methoxyethyl chloride. Intermediates such as 4-(2-(dimethylamino)ethyl)-1,4-diazepan-5-one (CAS 344779-07-3) are stabilized through controlled pH conditions and inert atmospheres to prevent oxidation or hydrolysis . Purification via column chromatography or recrystallization ensures intermediate stability.

Advanced: How can reaction conditions be optimized to minimize byproducts like 4-(2-Methoxyethyl)phenol?

Byproduct formation, such as phenolic derivatives (e.g., 4-(2-Methoxyethyl)phenol, CAS 56718-71-9), often arises from over-acylation or hydrolysis. Optimization includes:

- Temperature control : Maintaining 0–5°C during acylation to suppress side reactions.

- Catalyst selection : Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) improve regioselectivity in coupling steps .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity while reducing hydrolysis .

Advanced monitoring via LC-MS or NMR tracks intermediate conversion, enabling real-time adjustments .

Basic: What crystallographic tools are recommended for structural elucidation of this compound?

- SHELX suite : For small-molecule refinement, SHELXL provides high-precision crystallographic data, especially for resolving hydrogen atom positions .

- ORTEP-3 : Graphical representation of thermal ellipsoids aids in visualizing molecular geometry and puckering .

- Graph set analysis : To classify hydrogen-bonding patterns (e.g., R₂²(8) motifs) and validate intermolecular interactions .

Advanced: How can conformational discrepancies in ring puckering be resolved using Cremer-Pople parameters?

The Cremer-Pople puckering amplitude (θ) and phase angle (φ) quantify non-planar distortions in the diazepanone ring. For this compound:

- Calculate θ and φ from atomic coordinates using software like PLATON.

- Compare with DFT-optimized geometries to identify steric or electronic influences from the methoxyethyl group .

Discrepancies between experimental (X-ray) and computational models often arise from crystal packing forces, requiring hybrid QM/MM approaches for resolution .

Basic: What spectroscopic methods are critical for characterizing hydrogen-bonding networks?

- FT-IR : Detect N–H and C=O stretching (1650–1750 cm⁻¹) to confirm intramolecular hydrogen bonds.

- ¹H/¹³C NMR : Downfield shifts in NH (δ 8–10 ppm) and carbonyl carbons (δ 170–180 ppm) indicate H-bonding .

- X-ray diffraction : Direct visualization of H-bond distances (2.6–3.0 Å) and angles .

Advanced: How does the methoxyethyl group influence biological activity, such as HDAC inhibition?

In silico studies show that the methoxyethyl moiety enhances binding to histone deacetylases (HDACs) via hydrophobic interactions with catalytic pockets. For example, derivatives like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibit IC₅₀ values <1 µM against fungal HDACs (e.g., Magnaporthe oryzae RPD3). MD simulations reveal that the methoxyethyl group stabilizes ligand-enzyme complexes by reducing solvent accessibility .

Basic: What purity assessment methods are recommended for this compound?

- HPLC-UV : Use C18 columns with acetonitrile/water gradients to detect impurities (e.g., diastereomers or hydrolyzed products).

- TGA/DSC : Assess thermal stability (decomposition >200°C) and residual solvents .

- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Advanced: How can computational docking guide the design of derivatives with improved pharmacokinetics?

- Ligand preparation : Generate 3D conformers of this compound using software like Open Babel.

- Target selection : Dock into HDAC or GABA receptor active sites (PDB: 4LX6) with AutoDock Vina.

- ADMET prediction : Use SwissADME to optimize logP (2–3) and polar surface area (<90 Ų) for blood-brain barrier penetration .

Basic: How should researchers address contradictions in reported crystallographic data?

- Cross-validation : Compare unit cell parameters (a, b, c, α, β, γ) across multiple datasets.

- Software benchmarking : Test refinements with SHELXL vs. Olex2 to identify systematic errors .

- Twinned data analysis : Use the Hooft parameter in PLATON to detect merohedral twinning .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic acylation steps.

- DoE optimization : Screen parameters (catalyst loading, solvent ratio) via Taguchi methods.

- In situ FTIR : Monitor reaction progress to minimize purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.